Trifaroten

Übersicht

Beschreibung

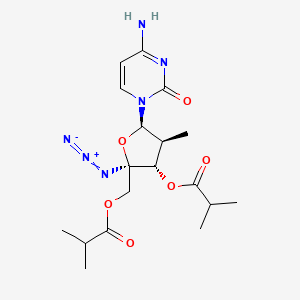

Trifarotene is a fourth-generation retinoid, specifically a selective retinoic acid receptor (RAR)-γ agonist. It is primarily used for the topical treatment of acne vulgaris and has shown efficacy in treating congenital ichthyosis . Trifarotene was first approved for medical use in the United States in October 2019 .

Wissenschaftliche Forschungsanwendungen

Trifaroten hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung selektiver RAR-γ-Agonisten verwendet.

Biologie: Untersucht wegen seiner Rolle bei der Zelldifferenzierung und -proliferation.

Medizin: Hauptsächlich zur Behandlung von Akne vulgaris und kongenitaler Ichthyosis eingesetzt.

Industrie: In der Formulierung von dermatologischen Cremes und Behandlungen verwendet.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv an RAR-γ bindet und es aktiviert. Diese Aktivierung führt zur Modulation der Genexpression, die an der Differenzierung und Proliferation von Hautzellen beteiligt ist. Die selektive Wirkung auf RAR-γ reduziert die Nebenwirkungen, die üblicherweise mit anderen Retinoiden verbunden sind, die mehrere RAR-Subtypen angreifen .

Ähnliche Verbindungen:

Tretinoin: Ein Retinoid der ersten Generation mit breiterer RAR-Aktivität.

Adapalen: Ein Retinoid der dritten Generation mit selektiver RAR-β- und RAR-γ-Aktivität.

Tazaroten: Ein weiteres Retinoid der dritten Generation mit Aktivität auf RAR-β und RAR-γ.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Selektivität für RAR-γ, die seine Wirksamkeit erhöht und Nebenwirkungen im Vergleich zu anderen Retinoiden reduziert. Diese Selektivität macht es besonders effektiv zur Behandlung von Akne vulgaris und kongenitaler Ichthyosis .

Wirkmechanismus

Target of Action

Trifarotene is a potent and selective agonist of retinoic acid receptor-γ (RAR-γ) . It has significantly less activity at RAR-β and RAR-α . RAR-γ is the most common RAR found in the skin .

Mode of Action

Trifarotene exerts its effects via agonism at retinoid receptors . This interaction results in the dimerization of the receptor . The resulting receptor-ligand dimer binds to specific DNA regulatory sequences, known as retinoic acid response elements (RAREs) , in the promoter regions of retinoid-responsive genes .

Biochemical Pathways

The binding of trifarotene to RAR-γ leads to alterations in downstream gene expression . These alterations are the principal way through which trifarotene exerts its anti-inflammatory, comedolytic, and depigmenting actions . The activation of RAR-γ by trifarotene also results in an increased expression of transglutaminase 1, promoting keratinocyte cohesion .

Pharmacokinetics

Trifarotene is a topical retinoid, indicating that it is applied externally and acts primarily on the skin . It is active and stable in keratinocytes but is rapidly metabolized by human hepatic microsomes . This rapid metabolism predicts improved safety for trifarotene .

Result of Action

The molecular and cellular effects of trifarotene’s action include modulation of various processes such as epidermal differentiation, proliferation, stress response, and retinoic acid metabolism . It also has a unique ability to modulate cell adhesion, optimize transepidermal water loss, and reduce the activity of membrane metalloendopeptidases .

Action Environment

Environmental factors such as stress and diet can influence the development of acne in susceptible individuals . As trifarotene is used in the treatment of acne, these factors may also influence its action, efficacy, and stability. Additionally, trifarotene may result in photosensitivity, so patients should be cautioned to avoid excess sun exposure and to use sunscreen and/or protective clothing if exposure is unavoidable .

Biochemische Analyse

Biochemical Properties

Trifarotene is a potent and selective agonist of RAR-γ . It has significantly less activity at RAR-β and RAR-α . The activation of these receptors leads to the modulation of various genes involved in acne pathogenesis .

Cellular Effects

Trifarotene exerts its effects on various types of cells, particularly those involved in acne pathogenesis . It affects genes involved in cellular migration, inflammation, and reorganization of the cellular matrix . It also downregulates pro-fibrotic macrophages .

Molecular Mechanism

Trifarotene works by binding to retinoic acid receptors, particularly RAR-γ . This binding results in the formation of a receptor-ligand dimer that binds to specific DNA regulatory sequences in the promoter regions of retinoid-responsive genes . This leads to changes in gene expression and ultimately influences the biochemical pathways involved in acne pathogenesis .

Temporal Effects in Laboratory Settings

Trifarotene is rapidly metabolized in human hepatocytes, but remains stable in keratinocytes . Its observed half-life in human keratinocytes is >24 hours, whereas the half-life in human liver microsomes is approximately 5 minutes .

Metabolic Pathways

Trifarotene is rapidly metabolized, primarily by CYP2C9, CYP3A4, CYP2C8, and to a lesser extent, CYP2B6 . This rapid metabolism occurs in human hepatocytes .

Transport and Distribution

Trifarotene penetrates the skin with an exponential distribution from the stratum corneum to the rest of the epidermis and dermis . It also penetrates the pilosebaceous unit . Trifarotene is greater than 99.9% bound to plasma proteins .

Subcellular Localization

Given its mechanism of action, it can be inferred that Trifarotene likely localizes to the nucleus of cells where it binds to retinoic acid receptors and influences gene expression .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Trifaroten umfasst mehrere wichtige Schritte, darunter Halogenierung, Substitution und Miyaura-Ishiyama-Boronylierungsreaktionen. Der Prozess beginnt mit dem kommerziell erhältlichen 2-tert-Butylanilin, das einer Halogenierung und Substitution unterzogen wird, um ein Schlüsselintermediat zu bilden. Dieses Intermediat wird dann einer Miyaura-Ishiyama-Boronylierung unterzogen, um this compound zu ergeben .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound konzentriert sich auf die Optimierung von Ausbeute und Reinheit. Das Verfahren vermeidet raue Reaktionsbedingungen und erfordert keine Säulenchromatographie, wodurch es für die großtechnische Produktion effizient ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Trifaroten durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Synthese und funktionellen Modifikationen unerlässlich.

Häufige Reagenzien und Bedingungen:

Oxidation: Es können gängige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.

Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Brom oder Chlor.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist this compound selbst, das weiterverarbeitet wird, um die gewünschte Reinheit und Wirksamkeit zu erreichen .

Vergleich Mit ähnlichen Verbindungen

Tretinoin: A first-generation retinoid with broader RAR activity.

Adapalene: A third-generation retinoid with selective RAR-β and RAR-γ activity.

Tazarotene: Another third-generation retinoid with activity on RAR-β and RAR-γ.

Uniqueness of Trifarotene: Trifarotene is unique due to its high selectivity for RAR-γ, which enhances its efficacy and reduces side effects compared to other retinoids. This selectivity makes it particularly effective for treating acne vulgaris and congenital ichthyosis .

Eigenschaften

IUPAC Name |

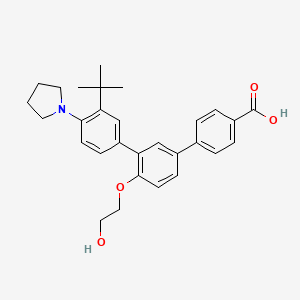

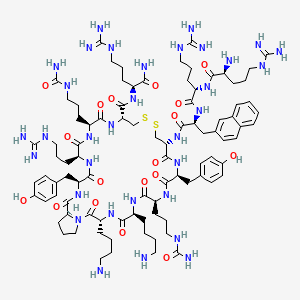

4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO4/c1-29(2,3)25-19-23(10-12-26(25)30-14-4-5-15-30)24-18-22(11-13-27(24)34-17-16-31)20-6-8-21(9-7-20)28(32)33/h6-13,18-19,31H,4-5,14-17H2,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBCDACCJCDGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)OCCO)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237781 | |

| Record name | Trifarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Trifarotene is a potent and selective agonist of retinoic acid receptor-γ (RAR-γ). It has significantly less activity at RAR-β and RAR-α (16- and 65-fold lower than activity at RAR-γ, respectively), and has no activity at retinoid X receptors (RXRs). Agonism at retinoic acid receptors results in dimerization, and the resulting receptor-ligand dimer binds to specific DNA regulatory sequences (retinoic acid response elements, or RAREs) in the promotor regions of retinoid-responsible genes. Downstream alterations to gene expression induced by binding to these regions is the principle mechanism through which trifarotene exerts its comedolytic, anti-inflammatory, and depigmenting effects. Like other retinoids, trifarotene influences the expression of a number of genes involved in retinoid metabolism, epidermal differentiation/proliferation, and epidermal response to stress. In addition, trifarotene appears to modulate retinoid-mediated pathways involved in proteolysis, skin hydration, and cell adhesion - modulation of these additional pathways has not been observed with other retinoids and may therefore be unique to trifarotene. | |

| Record name | Trifarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

895542-09-3 | |

| Record name | 3′′-(1,1-Dimethylethyl)-4′-(2-hydroxyethoxy)-4′′-(1-pyrrolidinyl)[1,1′:3′,1′′-terphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895542-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifarotene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895542093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J8RN2W0HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

245C | |

| Record name | Trifarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1682949.png)

![N-(Naphthalen-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B1682972.png)